Cas no 1010936-42-1 (7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide)

7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide is a synthetic organic compound featuring a benzopyran core fused with a 1,2,4-oxadiazole moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of methoxy and methyl substituents enhances its stability and lipophilicity, while the oxadiazole ring contributes to its binding affinity in target interactions. This compound may serve as an intermediate in the synthesis of pharmacologically active agents, including enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise derivatization, making it a valuable candidate for structure-activity relationship studies in drug discovery.
7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide structure
1010936-42-1 structure
Product name:7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide
CAS No:1010936-42-1
MF:C23H21N3O5
Molecular Weight:419.429945707321
CID:5050534

7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide 化学的及び物理的性質

名前と識別子

    • 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)propanamide
    • 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]propanamide
    • STK644908
    • 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]propanamide
    • ST51065131
    • 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[(5-phenyl(1,2,4-oxadiazol-3-yl))me thyl]propanamide
    • 7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide
    • インチ: 1S/C23H21N3O5/c1-14-10-22(28)30-19-12-18(29-2)16(11-17(14)19)8-9-21(27)24-13-20-25-23(31-26-20)15-6-4-3-5-7-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,24,27)
    • InChIKey: AXYQZDRQQFCSFW-UHFFFAOYSA-N
    • SMILES: O1C(C=C(C)C2=C1C=C(C(=C2)CCC(NCC1=NOC(C2C=CC=CC=2)=N1)=O)OC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 678
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 104

7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M329995-500µg
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide
1010936-42-1
500µg
$385.00 2023-05-17
TRC
M329995-1mg
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide
1010936-42-1
1mg
$724.00 2023-05-17
TRC
M329995-0.5mg
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide
1010936-42-1
0.5mg
$ 315.00 2022-06-03
TRC
M329995-10mg
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide
1010936-42-1
10mg
$6906.00 2023-05-17
TRC
M329995-25mg
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide
1010936-42-1
25mg
$ 19000.00 2023-09-07
TRC
M329995-2.5mg
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide
1010936-42-1
2.5mg
$1757.00 2023-05-17
TRC
M329995-500μg
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide
1010936-42-1
500μg
$ 385.00 2023-04-13

7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide 関連文献

7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamideに関する追加情報

Professional Introduction to Compound with CAS No. 1010936-42-1 and Product Name: 7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide

Compound with the CAS number 1010936-42-1 and the product name 7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring multiple functional groups and a fused ring system, makes it a subject of intense interest for researchers exploring novel drug candidates.

The core structure of this compound consists of a benzopyran scaffold, which is a well-known motif in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs. The benzopyran ring system is further modified by the presence of an amide group at the 6-position, a 7-methoxy group at the 7-position, and a 4-methyl group at the 4-position. These substituents not only contribute to the unique electronic and steric properties of the molecule but also play a crucial role in determining its biological behavior.

One of the most striking features of this compound is the presence of a 5-phenyl-substituted 1,2,4-triazole ring linked to the benzopyran core through an amide bond. The 1,2,4-triazole moiety is a well-studied pharmacophore known for its ability to interact with various biological targets, including enzymes and receptors. The phenyl ring attached to the triazole further enhances the compound's potential by introducing additional electronic and steric effects that can modulate its binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Studies using molecular docking simulations have suggested that this compound can effectively interact with several key targets relevant to pharmaceutical development. For instance, preliminary computational studies indicate that it may bind to enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents.

The synthesis of this compound represents a significant challenge due to its complex structural features. Traditional synthetic routes often require multiple steps and careful optimization to achieve high yields and purity. However, recent developments in synthetic methodology have made it possible to streamline these processes, reducing both time and cost associated with production. Advances in catalytic methods have also enabled the introduction of complex functional groups with greater ease, facilitating the synthesis of structurally diverse analogs for further biological evaluation.

In terms of biological activity, initial screening studies have shown that this compound exhibits notable effects on certain cellular pathways. For example, it has demonstrated inhibitory activity against enzymes that are overexpressed in cancer cells, suggesting its potential as an anticancer agent. Additionally, preclinical studies have indicated that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary pharmacokinetic studies have provided valuable insights into these properties, suggesting that this compound may exhibit favorable pharmacokinetic characteristics suitable for further development.

The role of computational modeling has been particularly influential in guiding the design and optimization of this compound. By leveraging advanced computational tools, researchers can predict how structural modifications will affect biological activity without conducting extensive experimental trials. This approach not only accelerates the drug discovery process but also reduces costs associated with traditional trial-and-error methods.

Another exciting aspect of this compound is its potential for structure-based drug design. By understanding how it interacts with its biological targets at the molecular level, researchers can make informed modifications to enhance its potency and selectivity. This strategy has been instrumental in developing drugs with improved therapeutic profiles and reduced side effects.

The impact of this compound extends beyond its potential therapeutic applications; it also contributes to our fundamental understanding of heterocyclic chemistry and drug design principles. As more research is conducted on molecules like this one, we continue to uncover new insights into how structural features influence biological activity. These insights are invaluable for guiding future drug discovery efforts across various therapeutic areas.

In conclusion,7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4 oxadiazol -3 -yl)methyl -2H -1-benzopyran -6-propanamide (CAS No: 1010936 -42 -1) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and development. Its complex structure,benzopyran scaffold,and diverse functional groups make it a promising candidate for further exploration as a therapeutic agent. As research continues to uncover new applications for this molecule,it is likely to play an important role in addressing unmet medical needs in various therapeutic areas.

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